molecular formula C12H18O B14007937 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene CAS No. 18922-11-7

3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene

Cat. No.: B14007937
CAS No.: 18922-11-7
M. Wt: 178.27 g/mol
InChI Key: JFNWNCFAJLWOOV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene is an organic compound with a benzene ring substituted with four methyl groups and one methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with methoxymethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 1,2,4,5-tetramethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: 3-(Formylmethyl)-1,2,4,5-tetramethylbenzene or 3-(Carboxymethyl)-1,2,4,5-tetramethylbenzene.

    Reduction: 1,2,4,5-Tetramethylbenzene.

    Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene depends on its specific application. In chemical reactions, the methoxymethyl group can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.

    3-(Hydroxymethyl)-1,2,4,5-tetramethylbenzene: Contains a hydroxymethyl group instead of a methoxymethyl group, which can influence its reactivity and solubility.

    3-(Formylmethyl)-1,2,4,5-tetramethylbenzene: Contains a formyl group, making it more reactive towards nucleophiles.

Uniqueness

3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of the methoxymethyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

CAS No.

18922-11-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(methoxymethyl)-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C12H18O/c1-8-6-9(2)11(4)12(7-13-5)10(8)3/h6H,7H2,1-5H3

InChI Key

JFNWNCFAJLWOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC)C)C

Origin of Product

United States

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